

# The Journey of Remogliflozin Etabonate: From Discovery to a Novel SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Remogliflozin** etabonate, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM).[1][2] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this innovative therapeutic agent. Through a detailed exploration of its history, experimental protocols, and quantitative data, we aim to offer valuable insights for professionals in the field of drug discovery and development.

### **Discovery and Development History**

The story of **remogliflozin** etabonate is one of international collaboration and strategic development. The journey began with its discovery by the Japanese pharmaceutical company Kissei Pharmaceutical.[1] Recognizing its potential, GlaxoSmithKline (GSK) licensed the compound in 2002 and initiated a significant clinical development program.[1]

Following a series of Phase I and II trials, GSK discontinued the development in 2009. Subsequently, the rights were acquired by BHV Pharma, a subsidiary of Avolynt.[1] In a strategic partnership, Glenmark Pharmaceuticals collaborated with BHV Pharma to further develop and commercialize the drug.[1] This collaboration led to the first global approval and launch of **remogliflozin** etabonate in India in 2019 for the treatment of T2DM.[3]



## Key Milestones in the Development of Remogliflozin Etabonate



Click to download full resolution via product page

Figure 1: A timeline of the key development milestones of **remogliflozin** etabonate.

#### **Mechanism of Action: Selective SGLT2 Inhibition**

**Remogliflozin** etabonate is a prodrug that is rapidly converted to its active form, **remogliflozin**, in the body.[1] **Remogliflozin** is a highly potent and selective inhibitor of SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[4][5] By inhibiting SGLT2, **remogliflozin** reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4][6] This mechanism of action is independent of insulin, making it an effective treatment option across various stages of T2DM.[7]

#### Signaling Pathway of Remogliflozin's Action











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Remogliflozin Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]



- 2. BR112019026029A2 ORAL PHARMACEUTICAL FORMULATIONS OF REMOGLIFLOZINE - Google Patents [patents.google.com]
- 3. Efficacy and Safety of a Combination of Remogliflozin Etabonate and Vildagliptin as Fixed Doses in Patients with Type-2 Diabetes Mellitus: A Randomized, Active-Controlled, Double-Blind Study. (FOREVER STUDY) [gavinpublishers.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Efficacy and Safety of Remogliflozin Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. scribd.com [scribd.com]
- To cite this document: BenchChem. [The Journey of Remogliflozin Etabonate: From Discovery to a Novel SGLT2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679270#discovery-and-synthesis-history-of-remogliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling